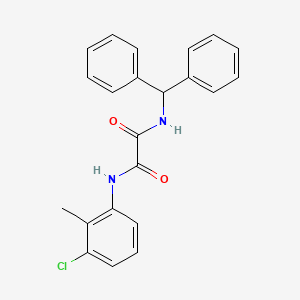

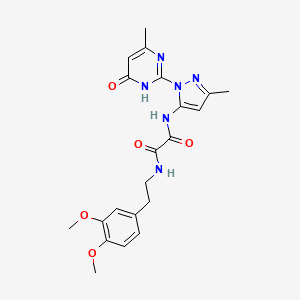

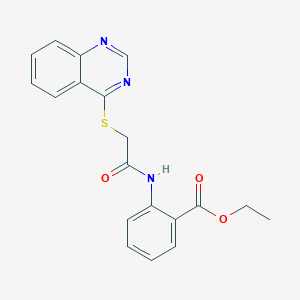

N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide involves multiple steps, including the use of oxalamide derivatives and various functionalization techniques. For instance, the synthesis of similar compounds has been detailed, highlighting the use of specific reagents and conditions to achieve the desired molecular architecture. These processes often involve the formation of complex intermediates and require precise control over reaction conditions to obtain high yields and purity (Huanyu Liu et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds like this compound can be elucidated using techniques such as X-ray crystallography. These analyses reveal the precise spatial arrangement of atoms within the molecule, providing insights into its potential reactivity and interactions with other molecules. For example, studies on similar compounds have shown how specific substitutions on the benzyl or oxalamide groups can affect the overall molecular conformation and properties (Lv Zhi, 2009).

Chemical Reactions and Properties

The chemical reactivity of this compound is influenced by its functional groups. These compounds can participate in various chemical reactions, such as oxidation, reduction, and nucleophilic substitution, depending on the nature of the reactants and conditions employed. Studies on related compounds have demonstrated their potential as intermediates in the synthesis of more complex molecules or as catalysts in specific reactions (M. Kassaee et al., 2004).

Aplicaciones Científicas De Investigación

Inhibition of Nucleoside Transport : A study by Tromp et al. (2004) explored compounds with substituted benzyl groups, similar to the N1-(4-fluorobenzyl) portion of your compound, as inhibitors of the nucleoside transport protein ENT1. Although the specific compound was not studied, related derivatives demonstrated varied affinities for ENT1, suggesting potential for modulation of nucleoside transport mechanisms [Tromp et al., 2004].

Metabolism and Disposition Studies : Monteagudo et al. (2007) utilized 19F-NMR spectroscopy to investigate the metabolism and disposition of HIV integrase inhibitors, which included N-(4-fluorobenzyl)-substituted compounds. This study highlights the utility of fluorine-containing compounds in drug discovery and their metabolic profiling, which could be relevant for understanding the pharmacokinetics of N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-methyl-4-(methylthio)butyl)oxalamide [Monteagudo et al., 2007].

Na+/Ca2+ Exchange Inhibition : Iwamoto and Kita (2006) studied N-(3-aminobenzyl)-6-{4-[(3-fluorobenzyl)oxy]phenoxy} nicotinamide (YM-244769), a compound with a fluorobenzyl moiety, for its inhibitory effects on Na+/Ca2+ exchange. While structurally different, the presence of a fluorobenzyl group and the study of ion exchange mechanisms could provide insights into potential cellular interactions or therapeutic applications of your compound [Iwamoto & Kita, 2006].

Orexin Receptor Antagonism : Piccoli et al. (2012) investigated compounds including N-(4-fluorobenzyl) derivatives as orexin receptor antagonists, suggesting a potential application in modulating feeding, arousal, stress, and drug abuse pathways. This indicates the possibility of central nervous system-related applications for compounds with N-(4-fluorobenzyl) groups [Piccoli et al., 2012].

Propiedades

IUPAC Name |

N-[(4-fluorophenyl)methyl]-N'-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21FN2O3S/c1-15(21,7-8-22-2)10-18-14(20)13(19)17-9-11-3-5-12(16)6-4-11/h3-6,21H,7-10H2,1-2H3,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOHYPZKGXGKHAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCSC)(CNC(=O)C(=O)NCC1=CC=C(C=C1)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-butyl-1-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2490722.png)

![5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid](/img/structure/B2490733.png)

![N1-(benzo[d]thiazol-2-yl)-N2-(2-methoxy-5-methylphenyl)oxalamide](/img/structure/B2490734.png)

![2-{[4-(2-Furyl)-2-pyrimidinyl]sulfanyl}acetonitrile](/img/structure/B2490739.png)

![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 3-hexyl-4-oxo-3,4-dihydrophthalazine-1-carboxylate](/img/structure/B2490741.png)

![1-([2,3'-Bipyridin]-3-ylmethyl)-3-cyclopentylurea](/img/structure/B2490742.png)